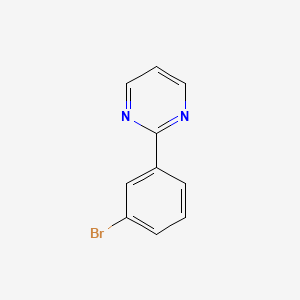

2-(3-Bromophenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETLQDSNTJEASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650369 | |

| Record name | 2-(3-Bromophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885468-36-0 | |

| Record name | 2-(3-Bromophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Bromophenyl)pyrimidine chemical properties

An In-depth Technical Guide to 2-(3-Bromophenyl)pyrimidine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction: this compound stands as a pivotal heterocyclic building block in the landscape of modern chemical research, particularly within drug discovery and materials science. Its architecture, featuring a π-deficient pyrimidine ring linked to a versatile bromophenyl moiety, offers a unique combination of reactivity and structural rigidity. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[1][2][3] The presence of the bromine atom on the phenyl ring provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic construction of complex molecular libraries for screening and optimization. This guide provides an in-depth exploration of the core chemical properties, reactivity profile, and strategic applications of this valuable intermediate for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is essential for its effective handling, reaction design, and analytical characterization. The compound presents as a stable solid under standard laboratory conditions.

Structural Diagram

Caption: Structure of this compound.

Key Property Data

The following table summarizes the essential physicochemical data for this compound. This data is critical for calculating molar equivalents, selecting appropriate solvents, and predicting behavior in various analytical systems.

| Property | Value | Source |

| CAS Number | 885468-36-0 | [4] |

| Molecular Formula | C₁₀H₇BrN₂ | PubChem |

| Molecular Weight | 235.08 g/mol | PubChem |

| Appearance | White to Light Yellow Powder/Crystal | |

| Purity (Typical) | ≥97.0% (HPLC) |

Synthesis and Purification

While various methods exist for the synthesis of substituted pyrimidines, a common and reliable approach involves the cyclocondensation of a β-dicarbonyl compound (or equivalent) with an amidine. For this compound, this typically involves the reaction of 3-bromobenzamidine with a propan-1,3-dione derivative.

General Synthesis Workflow

The synthesis process logically flows from starting materials to the final, purified product, with in-process controls to ensure reaction completion and purity.

Caption: Workflow for synthesis and purification.

Detailed Experimental Protocol: Cyclocondensation

This protocol provides a representative method for the synthesis of this compound.

Objective: To synthesize this compound via base-mediated cyclocondensation.

Materials:

-

3-Bromobenzamidine hydrochloride

-

1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent)

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromobenzamidine hydrochloride (1.0 eq) and anhydrous ethanol. Stir to dissolve.

-

Base Addition: Add sodium ethoxide (2.2 eq) to the solution. The choice of a strong base like NaOEt is crucial to first deprotonate the amidine hydrochloride salt and then to catalyze the condensation reaction.

-

Reagent Addition: Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise to the mixture. This acetal serves as a stable precursor to malondialdehyde, which is unstable. It hydrolyzes in situ under the reaction conditions to provide the necessary 1,3-dicarbonyl moiety for cyclization.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for both the hydrolysis of the acetal and the subsequent cyclization and dehydration steps that form the aromatic pyrimidine ring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Resuspend the residue in ethyl acetate and water.

-

Carefully neutralize the mixture with a dilute HCl solution.

-

Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Strategic Reactions

The reactivity of this compound is dominated by two key features: the versatile carbon-bromine bond on the phenyl ring and the electron-deficient nature of the pyrimidine ring.

Reactions at the Bromophenyl Moiety: Cross-Coupling

The C-Br bond is the primary site for synthetic elaboration, making this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups, which is a cornerstone of modern medicinal chemistry.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is arguably the most important reaction for this substrate, enabling the formation of C-C bonds with boronic acids or esters.[5][6][7][8]

Causality in Protocol Design:

-

Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard. The phosphine ligands stabilize the Pd(0) state and are crucial for the oxidative addition step.[9]

-

Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the critical transmetalation step in the catalytic cycle.[6]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the water solubilizes the inorganic base and boronate intermediate, creating an efficient biphasic system.

Caption: Step-by-step workflow for a typical Suzuki coupling.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[10] This has several consequences for its reactivity:

-

Resistance to Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to attack by electrophiles (e.g., nitration, Friedel-Crafts).

-

Facilitation of Nucleophilic Aromatic Substitution (SNA r): Positions C2, C4, and C6 are particularly electron-deficient and can undergo nucleophilic substitution if a suitable leaving group is present.[10] While the parent this compound does not have a leaving group on the pyrimidine ring, derivatives (e.g., chloro-substituted pyrimidines) are highly reactive towards nucleophiles like amines or alkoxides.[9][11]

-

Basicity: The nitrogen lone pairs are less available for protonation compared to pyridine, making pyrimidine a weaker base.[10]

Spectroscopic Analysis

Accurate characterization is paramount for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen and bromine atoms.

| Proton(s) (See Fig. 1) | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| H5 | Triplet (t) | ~7.2-7.4 | The C5-H is a unique proton on the pyrimidine ring, coupled to H4 and H6. |

| H4, H6 | Doublet (d) | ~8.8-9.0 | Protons adjacent to the ring nitrogens are significantly deshielded and shifted downfield. |

| Phenyl Protons | Multiplets (m) | ~7.4-8.6 | The four protons on the bromophenyl ring will appear as a complex series of multiplets in the aromatic region. The proton ortho to the bromine (C2'-H) and the proton between the two substituents (C2-H) will likely be the most downfield. |

Note: Predicted values. Actual shifts can vary based on solvent and instrument.[12][13][14]

¹³C NMR Spectroscopy

| Carbon(s) (See Fig. 1) | Approx. Chemical Shift (δ, ppm) | Rationale |

| C5 | ~120-125 | The C5 carbon is the most electron-rich carbon on the pyrimidine ring. |

| C4, C6 | ~157-160 | Carbons adjacent to the ring nitrogens are significantly deshielded. |

| C2 | ~163-165 | The carbon situated between two nitrogen atoms is the most electron-deficient and furthest downfield. |

| C-Br (C3') | ~122-125 | The carbon directly attached to bromine shows a characteristic shift. |

| Phenyl Carbons | ~125-138 | The remaining phenyl carbons appear in the typical aromatic region. |

Mass Spectrometry (MS)

In mass spectrometry (EI or ESI), this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.

Applications in Research and Development

The utility of this compound is primarily as an intermediate for building more complex molecules with desired biological or material properties.

Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[1][2][15]

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to bind to the ATP-binding site of protein kinases. The 2-aminopyrimidine substructure is particularly common. This compound can be readily converted via Buchwald-Hartwig amination or other coupling reactions to generate libraries of potential kinase inhibitors for oncology and inflammatory diseases.[16][17]

-

Receptor Antagonists: The rigid aromatic structure is suitable for designing antagonists for various cell surface receptors.[16] The ability to diversify the molecule via Suzuki coupling allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.

Materials Science

-

Organic Electronics: Phenyl- and bipyridyl-pyrimidine structures can be incorporated into organic light-emitting diodes (OLEDs) or other organic electronic materials.[18] The pyrimidine unit can function as an electron-transporting moiety. The synthetic versatility of this compound allows for the attachment of other functional groups to tune the electronic and photophysical properties of the final material.

Safety and Handling

-

GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[19]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Alacid, E., & Najera, C. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

PubChem. (n.d.). 2-(3-Bromophenyl)pyridine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. Bioorganic & Medicinal Chemistry, 20(7), 2345-2357.

- Al-Ostath, A., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1315, 138245.

-

H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- El-Fakı, A. O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1563-1574.

-

Pyrimidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2017). Molecules, 22(8), 1254.

- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(19), 5756.

-

Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

- Hranjec, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).

- Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5178.

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 12, 2026, from [Link]

- Process for bromination of pyrimidine. (1976). Google Patents.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(1), 1-20.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(12), 2845.

-

¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

- K₂S₂O₈-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2023). The Journal of Organic Chemistry, 88(14), 9854-9865.

- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1951-1965.

- Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. (2014).

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). [Video]. YouTube. Retrieved January 12, 2026, from [Link]

- Process for preparing a pyrimidine intermediate. (2015). Google Patents.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 738.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pyrimidine - Wikipedia [en.wikipedia.org]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. m.youtube.com [m.youtube.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-(3-Bromophenyl)pyridine | CymitQuimica [cymitquimica.com]

- 19. 2-(3-Bromophenyl)pyridine | C11H8BrN | CID 11115506 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Bromophenyl)pyrimidine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)pyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, characterization, and its pivotal role in the design of novel therapeutic agents.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of nucleic acids and a plethora of biologically active molecules.[1][2][3][4] Its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, makes it a privileged structure in drug design.[2][3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

This compound: Core Properties and Identification

This compound is a key intermediate used in the synthesis of more complex molecules for pharmaceutical research. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

Chemical Identification and Properties

| Property | Value | Source |

| CAS Number | 885468-36-0 | , [6] |

| Molecular Formula | C10H7BrN2 | |

| Molecular Weight | 235.084 g/mol | |

| SMILES | BrC1=CC(=CC=C1)C1=NC=CC=N1 | |

| Purity | Typically ≥95% | |

| Storage | 2-8 °C |

digraph "2_3_Bromophenyl_pyrimidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0.5,1.299!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0.866!", fontcolor="#202124"]; N3 [label="N", pos="1.5,-0.866!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-1.299!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,-0.866!", fontcolor="#202124"]; C6 [label="C", pos="-0.5,0.866!", fontcolor="#202124"]; C1_phenyl [label="C", pos="2.5,0!", fontcolor="#202124"]; C2_phenyl [label="C", pos="3.5,0.866!", fontcolor="#202124"]; C3_phenyl [label="C", pos="4.5,0!", fontcolor="#202124"]; C4_phenyl [label="C", pos="4.5,-1.732!", fontcolor="#202124"]; C5_phenyl [label="C", pos="3.5,-2.598!", fontcolor="#202124"]; C6_phenyl [label="C", pos="2.5,-1.732!", fontcolor="#202124"]; Br [label="Br", pos="5.8,0!", fontcolor="#EA4335"];

// Bond edges C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- N3; N3 -- C2; C2 -- C1_phenyl; C1_phenyl -- C2_phenyl; C2_phenyl -- C3_phenyl; C3_phenyl -- C4_phenyl; C4_phenyl -- C5_phenyl; C5_phenyl -- C6_phenyl; C6_phenyl -- C1_phenyl; C3_phenyl -- Br;

// Double bonds edge [style=double]; N1 -- C6; C5 -- C4; N3 -- C2; C2_phenyl -- C3_phenyl [style=solid]; C4_phenyl -- C5_phenyl [style=solid]; C6_phenyl -- C1_phenyl [style=solid]; }

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of 2-arylpyrimidines can be achieved through various established methods. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound, this would typically involve the reaction of 3-bromobenzamidine with a suitable three-carbon synthon.

Generalized Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

-

Step 1: Synthesis of 3-Bromobenzamidine Hydrochloride: This intermediate can be prepared from 3-bromobenzonitrile via the Pinner reaction or by reaction with lithium bis(trimethylsilyl)amide followed by hydrolysis.

-

Step 2: Cyclocondensation: 3-Bromobenzamidine hydrochloride is reacted with a 1,3-dicarbonyl equivalent such as malondialdehyde or 1,1,3,3-tetramethoxypropane in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux.

-

Step 3: Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Step 4: Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrimidine ring protons and the aromatic protons of the bromophenyl group. The integration and splitting patterns will be consistent with the assigned structure.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the ten carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

-

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching of the pyrimidine ring, and C-Br stretching.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active compounds, particularly in the realm of oncology.[5][7][8]

Kinase Inhibitors

The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. The this compound moiety can be strategically employed to occupy the ATP-binding site of various kinases. The bromine atom serves as a convenient point for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives are being explored for a wide range of therapeutic applications, including as anti-infective agents, central nervous system drugs, and anti-inflammatory agents.[2][4][9] The this compound core can be incorporated into novel scaffolds targeting these disease areas.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the reactive handle provided by the bromine substituent, makes it an attractive starting material for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in enabling innovative drug discovery programs is undeniable.

References

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. National Center for Biotechnology Information. Available at: [Link]

-

N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed. National Center for Biotechnology Information. Available at: [Link]

- EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

2-Bromopyrimidine - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

This compound | C10H7BrN2 | CID 26967381 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. Available at: [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. Available at: [Link]

- US3956301A - Process for bromination of pyrimidine - Google Patents.

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - MDPI. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. Available at: [Link]

-

K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. Available at: [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 885468-36-0|this compound|BLD Pharm [bldpharm.com]

- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-(3-Bromophenyl)pyrimidine

Introduction

In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their versatile biological activities and unique physicochemical properties make them foundational scaffolds in medicinal chemistry. Among these, 2-(3-Bromophenyl)pyrimidine represents a key intermediate and a subject of significant research interest. The precise determination of its molecular structure is paramount, as even minor ambiguities can have profound implications for its reactivity, biological function, and patentability.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to offer a self-validating analytical workflow. Each step is explained with a focus on the underlying scientific principles and the causal logic behind experimental choices, ensuring a robust and unambiguous structural assignment.

The Analytical Workflow: A Self-Validating Approach

Caption: A self-validating workflow for structure elucidation.

Part 1: Initial Characterization - Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable step in the structural elucidation of this compound. It provides two critical pieces of information: the molecular weight and the confirmation of the presence of a bromine atom through its characteristic isotopic pattern.

The Causality Behind the Choice

We begin with MS because it offers a rapid and highly sensitive confirmation of the compound's elemental composition. For a halogenated compound like this compound, the isotopic signature of bromine is unambiguous and serves as a primary validation of the synthesis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Interpretation:

-

Look for a pair of peaks separated by approximately 2 m/z units.

-

The intensity of these two peaks should be nearly equal (approximately 1:1 ratio), which is characteristic of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[1][2].

-

The accurate mass measurement from HRMS allows for the determination of the elemental formula.

-

Expected Data

| Ion | Calculated m/z | Observed m/z | Description |

| [C₁₀H₇⁷⁹BrN₂ + H]⁺ | 234.9925 | ~234.9925 | Molecular ion with ⁷⁹Br |

| [C₁₀H₇⁸¹BrN₂ + H]⁺ | 236.9905 | ~236.9905 | Molecular ion with ⁸¹Br |

The observation of this isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule[3][4][5].

Part 2: Functional Group and Connectivity Analysis

With the molecular formula confirmed, the next logical step is to probe the functional groups present and begin to piece together the molecular skeleton. This is achieved through a combination of Infrared and Nuclear Magnetic Resonance spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (phenyl and pyrimidine rings) |

| 1600-1550 | C=N stretch | Pyrimidine ring[8][9] |

| 1550-1450 | C=C stretch | Aromatic rings[8][10] |

| ~800-600 | C-Br stretch | Bromophenyl group |

The presence of these bands corroborates the existence of the aromatic and pyrimidine ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] It provides information about the chemical environment of individual atoms and their connectivity. For this compound, we will use a suite of NMR experiments.

¹H NMR Spectroscopy

This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation:

-

Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting pattern reveals the number of adjacent protons.

-

Expected ¹H NMR Data (Predicted):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H5' | ~8.8 | Doublet | 1H | Pyrimidine ring |

| H4', H6' | ~8.6 | Doublet | 2H | Pyrimidine ring |

| H2 | ~8.4 | Triplet | 1H | Phenyl ring (ortho to pyrimidine) |

| H6 | ~8.2 | Doublet of triplets | 1H | Phenyl ring (ortho to Br) |

| H4 | ~7.8 | Doublet of triplets | 1H | Phenyl ring (para to Br) |

| H5 | ~7.4 | Triplet | 1H | Phenyl ring (meta to Br) |

¹³C NMR Spectroscopy

This experiment provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration may be needed.

-

Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.

-

Data Interpretation: The chemical shift of each signal corresponds to a unique carbon atom.

Expected ¹³C NMR Data (Predicted):

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C2' | ~164 | Pyrimidine ring (attached to phenyl) |

| C4', C6' | ~157 | Pyrimidine ring |

| C1 | ~138 | Phenyl ring (ipso to pyrimidine) |

| C3 | ~130 | Phenyl ring (ipso to Br) |

| C5 | ~130 | Phenyl ring |

| C6 | ~128 | Phenyl ring |

| C2 | ~126 | Phenyl ring |

| C4 | ~123 | Phenyl ring |

| C5' | ~120 | Pyrimidine ring |

2D NMR Spectroscopy (COSY and HSQC/HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are crucial.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is key for establishing the connectivity between the phenyl and pyrimidine rings.

Caption: Workflow for NMR-based structure elucidation.

Part 3: Confirmation and Absolute Structure

While the combination of MS and NMR provides a very strong case for the structure of this compound, for complete and unambiguous proof, especially for regulatory or patent filings, a definitive method like X-ray crystallography is often required. Computational chemistry can further bolster the confidence in the NMR assignments.

Single Crystal X-Ray Crystallography

This technique is considered the "gold standard" for structure determination as it provides a precise three-dimensional map of the atomic positions in a crystal.[13][14]

The Causality Behind the Choice

X-ray crystallography offers an unassailable confirmation of the molecular structure, including bond lengths, bond angles, and the relative orientation of the phenyl and pyrimidine rings. This level of detail is unattainable by other techniques.[15][16]

Experimental Protocol

-

Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays.[14]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

The resulting crystal structure would provide a definitive confirmation of the this compound structure.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), can be used to predict NMR chemical shifts for a proposed structure.[17][18][19][20][21] By comparing the predicted spectrum with the experimental spectrum, the structural assignment can be further validated.

The Causality Behind the Choice

If a single crystal cannot be obtained, or as an additional layer of validation, comparing experimental NMR data to a computationally predicted spectrum provides strong corroborating evidence for the proposed structure. A good correlation between the experimental and calculated chemical shifts significantly increases the confidence in the assignment.

Workflow

-

Structure Input: Build the proposed structure of this compound in a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

NMR Calculation: Calculate the NMR shielding tensors using a method like GIAO (Gauge-Including Atomic Orbital).

-

Data Analysis: Compare the calculated chemical shifts (often scaled) with the experimental values. A high correlation coefficient (R²) indicates a good match between the proposed and actual structure.

Conclusion

The structure elucidation of this compound is a systematic process that leverages a suite of analytical techniques. This guide outlines a self-validating workflow that begins with the confirmation of the molecular formula and the presence of key heteroatoms by mass spectrometry. It then proceeds to delineate the molecular framework and functional groups using IR and a comprehensive set of 1D and 2D NMR experiments. Finally, the proposed structure is unambiguously confirmed through single-crystal X-ray crystallography, with computational chemistry providing a powerful means of corroborating the spectroscopic data. By following this multi-faceted approach, researchers can achieve a high degree of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical sciences.

References

- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). Google Scholar.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vandana Publications.

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Kruszyk, M., Jessing, M., Kristensen, J. L., & Jørgensen, M. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(10), 4147-4154. [Link]

-

Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved January 12, 2026, from [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

2-(3-Bromophenyl)pyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-4-ethylbenzenesulfonamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry, 55(16), 7061-7073. [Link]

-

NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. (2009). Magnetic Resonance in Chemistry. [Link]

-

Theoretical Methods and Applications of Computational NMR. (n.d.). eScholarship.org. Retrieved January 12, 2026, from [Link]

- Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines. (n.d.). Google Patents.

-

NMR Prediction with Computational Chemistry. (2023). ResearchGate. [Link]

-

Computational Chemistry in Nuclear Magnetic Resonance. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. (2009). PubMed. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

2-Bromopyrimidine. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

A framework for automated structure elucidation from routine NMR spectra. (2021). PubMed Central. [Link]

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

-

X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. (2015). Asian Journal of Chemistry, 27(12), 4611-4614. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. escholarship.org [escholarship.org]

- 20. researchgate.net [researchgate.net]

- 21. Computational Chemistry in Nuclear Magnetic Resonance [mdpi.com]

An In-depth Technical Guide to 2-(3-Bromophenyl)pyrimidine: A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromophenyl)pyrimidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document delineates its chemical identity, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its pivotal role as a versatile intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. Detailed experimental protocols, mechanistic insights, and a survey of its applications are provided to empower scientists in leveraging this valuable scaffold for the discovery of novel bioactive agents.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can selectively bind to biological targets. The introduction of a bromophenyl substituent at the 2-position of the pyrimidine ring, as in this compound, adds a crucial layer of synthetic versatility. The bromine atom serves as a convenient handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide will explore the fundamental chemistry and practical applications of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's identity and physical characteristics is fundamental to its effective use in a laboratory setting.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: this compound

-

Common Synonyms: 3-(Pyrimidin-2-yl)bromobenzene

-

CAS Number: 885468-36-0[2]

Chemical Structure and Properties

The molecular structure consists of a pyrimidine ring linked at the 2-position to a phenyl ring, which is substituted with a bromine atom at the meta position.

Sources

A Technical Guide to the Determination and Interpretation of 2-(3-Bromophenyl)pyrimidine Solubility

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 2-(3-Bromophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing that solubility is a critical determinant of a compound's utility, particularly in drug development, this document outlines the core physicochemical principles governing its dissolution.[1][2] We present a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the isothermal shake-flask method. Furthermore, this guide discusses the key factors influencing the solubility of this specific molecule and provides a template for the systematic presentation and interpretation of resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to characterize this compound for downstream applications.

The Imperative of Solubility in Compound Advancement

In the trajectory of drug discovery and development, solubility is a foundational physicochemical property that dictates the ultimate success or failure of a candidate compound.[1] A molecule must be in a dissolved state to be absorbed, distributed, and ultimately interact with its biological target.[2][3] Poor aqueous solubility is a primary contributor to low and erratic bioavailability for orally administered drugs, a challenge that affects over 40% of new chemical entities (NCEs).[3][4]

Consequences of insufficient solubility are profound and can manifest at various stages:

-

Early-Stage Screening: Inaccurate potency readings in bioassays due to compound precipitation.[2]

-

In Vivo Studies: Reduced and variable systemic exposure, leading to misleading pharmacokinetic and pharmacodynamic (PK/PD) data.[4]

-

Formulation Development: Significant challenges in creating viable dosage forms, often requiring complex and costly solubilization technologies.[3][5]

Therefore, the precise characterization of a compound's solubility profile, such as that for this compound, is not merely a data collection exercise; it is a critical step in risk mitigation and strategic decision-making for any research program.

Physicochemical Profile and Solubility Postulates for this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrN₂.[6] Its structure, featuring a polar pyrimidine core and a nonpolar bromophenyl substituent, dictates its solubility behavior based on the fundamental principle of "like dissolves like."[7][8]

-

Structural Features:

-

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electronegative, creating a π-deficient system.[9] They can act as hydrogen bond acceptors, imparting a degree of polarity and potential for solubility in protic solvents.

-

Bromophenyl Group: The phenyl ring is inherently nonpolar (lipophilic), and the bromine atom further increases its lipophilicity. This portion of the molecule favors dissolution in nonpolar, organic solvents.[10]

-

-

Solubility Predictions: Based on this dual character, it is predicted that this compound will exhibit limited solubility in aqueous media and higher solubility in organic solvents. The general trend would likely follow the solvent's polarity, with greater solubility in aprotic organic solvents like dichloromethane and chloroform, where van der Waals interactions can be established with the aromatic systems.[10] Its solubility in polar protic solvents like methanol and ethanol will be moderate, influenced by the hydrogen bonding potential of the pyrimidine nitrogens.

Key Factors Influencing Solubility

The dissolution of this compound is not static but is influenced by several environmental and structural factors.

-

Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[11][12] An increase in temperature provides the necessary energy to overcome the crystal lattice energy of the solid solute.[11]

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A solvent's ability to engage in intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the solute dictates the extent of dissolution.[8]

-

pH of the Medium: The pyrimidine ring contains basic nitrogen atoms.[9] In acidic aqueous solutions, these nitrogens can become protonated, forming a cationic salt. This ionization dramatically increases the polarity of the molecule, which should, in turn, significantly enhance its solubility in water. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.

-

Molecular Size and Crystal Form: Larger molecules can be more difficult for solvent molecules to surround and solvate, generally leading to lower solubility.[11] Additionally, the compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy that can affect its solubility.

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The following protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility. This method is authoritative because it allows the system to reach a true equilibrium between the dissolved and undissolved solid, providing the most accurate and relevant solubility value.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or computational methods for its direct and unambiguous measurement of thermodynamic solubility. By ensuring an excess of solid is present and allowing sufficient time for equilibrium to be reached (typically 24-48 hours), the resulting concentration represents the true saturation point of the solvent under the specified conditions.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a series of high-performance glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile).

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (a minimum of 24 hours is recommended; 48 hours is preferable to ensure equilibrium).

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for at least one hour to let the undissolved solid settle.

-

To separate the saturated supernatant from the excess solid, filter the solution through a low-binding 0.45 µm filter (e.g., PTFE or PVDF). Causality Note: This step is critical to prevent solid particles from artificially inflating the measured concentration. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully aspirate the supernatant.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to allow for clear comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |

| 0.1 M HCl (pH 1.0) | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

Interpretation of Results: The obtained solubility values provide actionable insights. For drug development, the aqueous solubility at pH 7.4 is paramount for predicting oral absorption.[2] If aqueous solubility is low (e.g., <10 µg/mL), the compound may be flagged as a high-risk candidate for poor bioavailability, potentially placing it in Class II or IV of the Biopharmaceutics Classification System (BCS).[2] High solubility in organic solvents can be leveraged for purification, chemical reactions, or the development of lipid-based formulations.

Conclusion

The solubility of this compound is a fundamental parameter that governs its applicability in scientific research, particularly in the pharmaceutical field. While theoretical predictions based on its structure provide initial guidance, rigorous experimental determination is essential for accurate characterization. The isothermal shake-flask method detailed herein offers a robust and reliable means to generate this critical data. By systematically measuring solubility in a range of relevant solvents, researchers can make informed decisions, foresee potential development challenges, and ultimately unlock the full potential of this promising chemical scaffold.

References

-

Drug Discovery News. (n.d.). Substance solubility. Retrieved from [Link]

- Li, Di., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Vo, C. L. N., Park, C., & Lee, B. J. (2020). The Importance of Solubility for New Drug Molecules. ADMET & DMPK, 8(2), 73–76. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. This compound | C10H7BrN2 | CID 26967381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scispace.com [scispace.com]

- 10. Buy N-(3-bromophenyl)-2-chloropyrimidin-4-amine | 1208083-02-6 [smolecule.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Spectral Data of 2-(3-Bromophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectral data for 2-(3-Bromophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its spectroscopic signature. This approach is grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, providing researchers with a reliable framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 3-bromophenyl group. The strategic placement of the bromine atom and the linkage of the two aromatic rings create a unique electronic and structural environment, which is reflected in its spectral data. Understanding these spectral features is paramount for confirming the identity and purity of synthesized this compound.

Figure 2. Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyrimidine and the bromophenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms in the pyrimidine ring and the bromine atom on the phenyl ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' (Pyrimidine) | ~8.8 - 8.9 | Doublet | ~4.8 |

| H-2 (Bromophenyl) | ~8.6 - 8.7 | Triplet | ~1.8 |

| H-6 (Bromophenyl) | ~8.4 - 8.5 | Doublet of triplets | ~7.8, 1.2 |

| H-4 (Bromophenyl) | ~7.6 - 7.7 | Doublet of triplets | ~7.8, 1.2 |

| H-4', H-6' (Pyrimidine) | ~7.3 - 7.4 | Triplet | ~4.8 |

| H-5 (Bromophenyl) | ~7.3 - 7.4 | Triplet | ~7.8 |

Interpretation:

-

The pyrimidine protons (H-4', H-5', H-6') will appear in the downfield region due to the deshielding effect of the two nitrogen atoms. The H-5' proton is expected to be a triplet, coupled to the two equivalent H-4' and H-6' protons, which in turn will appear as a doublet.

-

The protons on the bromophenyl ring will exhibit a characteristic splitting pattern. The H-2 proton, being ortho to the pyrimidine ring and meta to the bromine, will likely be a triplet. The H-6 proton will be a doublet of triplets due to coupling with H-5 and H-4. The H-4 proton will also be a doublet of triplets, coupling with H-5 and H-6. The H-5 proton is expected to be a triplet, coupled to H-4 and H-6.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the proximity of electronegative atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyrimidine) | ~164 - 166 |

| C-4', C-6' (Pyrimidine) | ~157 - 159 |

| C-1 (Bromophenyl) | ~138 - 140 |

| C-6 (Bromophenyl) | ~133 - 135 |

| C-4 (Bromophenyl) | ~130 - 132 |

| C-2 (Bromophenyl) | ~129 - 131 |

| C-3 (Bromophenyl) | ~122 - 124 |

| C-5' (Pyrimidine) | ~119 - 121 |

| C-5 (Bromophenyl) | ~126 - 128 |

Interpretation:

-

The carbon atoms of the pyrimidine ring will be significantly downfield due to the influence of the nitrogen atoms. C-2', being directly attached to two nitrogens, will have the largest chemical shift.

-

The carbon atom bearing the bromine (C-3) will have a chemical shift in the range of 122-124 ppm.

-

The remaining aromatic carbons will appear in the typical aromatic region of the spectrum (120-140 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

EI-MS Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

ESI-MS Parameters:

-

Solvent: Acetonitrile/water or methanol/water with 0.1% formic acid.

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

Figure 3. General workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 234/236 | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |

| [M-Br]⁺ | 155 | Loss of the bromine radical. |

| [C₁₀H₇N₂]⁺ | 155 | Phenylpyrimidine cation. |

| [C₄H₃N₂]⁺ | 79 | Pyrimidine ring fragment. |

| [C₆H₄]⁺ | 76 | Benzene fragment. |

Interpretation:

-

The most prominent feature will be the molecular ion peaks at m/z 234 and 236, with nearly equal intensity, confirming the presence of one bromine atom.

-

A significant fragment will be observed at m/z 155, corresponding to the loss of the bromine atom.

-

Further fragmentation of the phenylpyrimidine cation could lead to the formation of the pyrimidine radical cation (m/z 79) and other smaller fragments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Solid Sample: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternative (ATR): Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Br bond.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1450 | Aromatic C=C and C=N stretching | Strong-Medium |

| 1400-1000 | In-plane C-H bending | Medium |

| 900-675 | Out-of-plane C-H bending | Strong |

| 700-500 | C-Br stretch | Medium-Strong |

Interpretation:

-

The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

-

A series of sharp bands in the 1600-1450 cm⁻¹ region will be characteristic of the stretching vibrations of the C=C bonds in both aromatic rings and the C=N bonds of the pyrimidine ring.

-

The strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane C-H bending vibrations and are diagnostic for the substitution pattern of the aromatic rings.

-

A medium to strong band in the lower frequency region (700-500 cm⁻¹) can be attributed to the C-Br stretching vibration.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the NMR, MS, and IR spectral data for this compound. By understanding the expected chemical shifts, fragmentation patterns, and absorption frequencies, researchers and scientists can confidently identify and characterize this compound in their work. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While this guide is based on predictive models and comparative data, it serves as a robust and scientifically sound resource for professionals in the field.

References

Due to the absence of a specific publication with a complete experimental dataset for this compound, this reference section includes sources for general spectroscopic techniques and data for related compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Supporting Information for publications from The Royal Society of Chemistry, which may contain spectral data for related compounds. [Link]

Navigating the Landscape of Drug Discovery: A Technical Guide to 2-(3-Bromophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its prevalence in the structures of nucleobases ensures inherent biocompatibility and provides a versatile scaffold for molecular design. The unique electronic properties of the pyrimidine ring, an electron-deficient aromatic heterocycle, allow it to serve as a bioisostere for a phenyl ring, often enhancing pharmacokinetic and pharmacodynamic properties.[1] The strategic introduction of substituents onto the pyrimidine core allows for the fine-tuning of a molecule's biological activity, making it a privileged structure in drug discovery. This guide focuses on a key building block, 2-(3-Bromophenyl)pyrimidine, providing a comprehensive overview of its commercial availability, safe handling, and critical role in the synthesis of novel therapeutic candidates.

Chemical Properties and Commercial Availability of this compound

This compound is a key intermediate in pharmaceutical research, valued for its utility in constructing more complex molecules for drug discovery projects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39931-64-7 |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Commercial Suppliers

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the availability of comprehensive technical documentation like a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Table 2: Comparison of Commercial Suppliers for this compound

| Supplier | Purity | Available Quantities | Additional Information |

| ChemShuttle | >95% | Milligrams to grams | Specializes in key intermediates for pharmaceutical research. |

| BLDpharm | Custom | Milligrams to kilograms | Offers custom synthesis and scale-up manufacturing. |

| TCI Chemicals | >97.0% (HPLC) | Milligrams to grams | Provides detailed product specifications and safety information.[3] |

| Sunway Pharm Ltd | 97% | Grams | Provides basic product details and safety information.[4] |

Safety and Handling: A Prudent Approach

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Hazard Identification (based on analogous compounds):

-

May cause respiratory irritation.[5]

-

May be harmful if swallowed.

First Aid Measures (based on analogous compounds):

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

The Role of this compound in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile building block in medicinal chemistry, primarily due to the presence of the bromine atom, which serves as a handle for a variety of cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allow for the facile introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in the quest for new drug candidates.

The pyrimidine core itself is a well-established pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications, including oncology, infectious diseases, and central nervous system disorders. The incorporation of the 3-bromophenyl group provides a strategic vector for modifying the electronic and steric properties of the molecule, which can significantly impact its binding affinity and selectivity for a biological target.

Experimental Protocols: Harnessing the Reactivity of this compound

The bromine atom on the phenyl ring of this compound is strategically positioned for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures. In the context of this compound, this reaction allows for the coupling of the bromophenyl moiety with a variety of boronic acids or esters, introducing new aryl or heteroaryl groups.

Detailed Step-by-Step Protocol for a Typical Suzuki-Miyaura Coupling:

-